4-Hydroxy-6-(trifluoromethyl)picolinamide
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Overview
Description
4-Hydroxy-6-(trifluoromethyl)picolinamide is an organic compound that features a pyridine ring substituted with a hydroxy group at the 4-position, a trifluoromethyl group at the 6-position, and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(trifluoromethyl)picolinamide typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-6-(trifluoromethyl)pyridine.
Hydroxylation: The chlorine atom at the 2-position is replaced with a hydroxy group through a nucleophilic substitution reaction. This step usually requires high temperatures and strong bases.
Carboxamidation: The hydroxy group at the 2-position is then converted to a carboxamide group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-(trifluoromethyl)pyridine-2-carboxamide.
Reduction: Formation of 4-hydroxy-6-(trifluoromethyl)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-(trifluoromethyl)picolinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The hydroxy and carboxamide groups can form hydrogen bonds with target proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the carboxamide group.
4-Hydroxy-2-(trifluoromethyl)pyridine: Similar structure but with different substitution positions.
6-(Trifluoromethyl)pyridine-2-carboxamide: Lacks the hydroxy group.
Uniqueness
4-Hydroxy-6-(trifluoromethyl)picolinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and carboxamide groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-3(13)1-4(12-5)6(11)14/h1-2H,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFOUKALMNLGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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